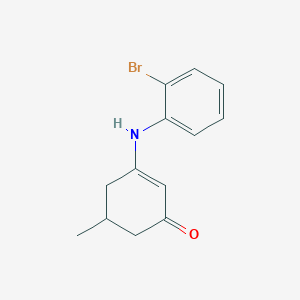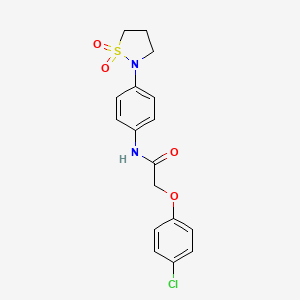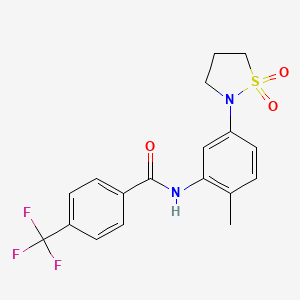![molecular formula C16H16F3N3O4S B2946681 1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one CAS No. 1706202-77-8](/img/structure/B2946681.png)
1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule that contains several functional groups. These include a trifluoromethyl group, an oxadiazole ring, a piperidine ring, a sulfonyl group, and a phenyl group attached to an ethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
1,3,4-Oxadiazole bearing compounds, such as 1-(4-((4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone, are a focus in research due to their biological activities. Researchers synthesized a series of these compounds and evaluated them for butyrylcholinesterase (BChE) enzyme inhibition and performed molecular docking studies to understand ligand-BChE binding affinity (Khalid et al., 2016).
Electrophilic Trifluoromethylthiolation Reactions
Another study highlighted the use of related compounds in electrophilic trifluoromethylthiolation reactions. These reactions are essential for synthesizing various organic molecules with potential biological applications (Huang et al., 2016).
Antibacterial Applications
Researchers have synthesized N-substituted derivatives of these compounds, evaluating their antibacterial activity against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant activity (Khalid et al., 2016).
Cationic Cyclisations in Chemical Synthesis
The utility of these compounds in chemical synthesis, particularly in cationic cyclisations for creating pyrrolidines and polycyclic systems, has been explored (Haskins & Knight, 2002).
Potential Anticancer Activity
Some derivatives of these compounds were synthesized and evaluated for their anticancer activity, particularly against the breast cancer cell line MCF7, indicating their potential as therapeutic agents (Bashandy et al., 2011).
HIV-1 Replication Inhibition
Novel derivatives were synthesized and identified as inhibitors of HIV-1 replication, showing promise in the development of new antiviral therapies (Che et al., 2015).
1,3-Dipolar Cycloaddition Reactions
The compound's derivatives have been used in 1,3-dipolar cycloaddition reactions, a vital reaction in organic synthesis for creating various heterocyclic compounds (Greig et al., 1987).
Cytotoxic Studies and Docking Studies
Research has been conducted on synthesizing derivatives for cytotoxic studies and molecular docking to understand their pharmacokinetic nature and potential biological applications (Govindhan et al., 2017).
Antimicrobial Activity
Several derivatives of these compounds have shown significant antimicrobial activity, indicating their potential as new antimicrobial agents (Jadhav et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antiviral properties, suggesting that the compound may target viral proteins .
Mode of Action
It is suggested that similar compounds may inhibit viral replication by binding to viral proteins .
Biochemical Pathways
It is suggested that similar compounds may interfere with the replication of viruses, which would affect the viral life cycle .
Pharmacokinetics
In silico studies have emphasized the reliable pharmacokinetic properties of similar compounds .
Result of Action
It is suggested that similar compounds may decrease viral gene expression .
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4S/c1-10(23)11-2-4-13(5-3-11)27(24,25)22-8-6-12(7-9-22)14-20-21-15(26-14)16(17,18)19/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFNZCQFIDAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 2-[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2946599.png)
![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)

![1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2946604.png)

![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)
![4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2946608.png)
![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2946610.png)

![1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2946615.png)

![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)


